molecular formula C15H30OSi3 B14227450 1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane CAS No. 823207-48-3

1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane

Cat. No.: B14227450
CAS No.: 823207-48-3
M. Wt: 310.65 g/mol
InChI Key: IURIBHIPLVINLI-UHFFFAOYSA-N
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Description

1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane is a unique organosilicon compound characterized by its complex structure. This compound features a disilane backbone with various substituents, including phenyl, propan-2-yl, and trimethylsilyl groups. Its unique structure makes it an interesting subject for research in organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane typically involves multiple steps:

    Formation of the Disilane Backbone: This can be achieved through the reaction of chlorosilanes with lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Introduction of Phenyl and Propan-2-yl Groups: These groups can be introduced via Grignard reactions, where phenylmagnesium bromide and isopropylmagnesium chloride react with the disilane backbone.

    Addition of Trimethylsilyl Group: The final step involves the reaction of the intermediate compound with trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to yield simpler silanes.

    Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as chlorine (Cl2) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed

    Oxidation: Silanols, siloxanes

    Reduction: Simpler silanes

    Substitution: Halogenated silanes

Scientific Research Applications

1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential as a component in silicone-based medical devices.

    Industry: Utilized in the production of specialty silicones and as a catalyst in certain polymerization reactions.

Mechanism of Action

The mechanism of action of 1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially altering their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth and differentiation, making it a subject of interest in biomedical research.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)disilane: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

    1,1,1-Trimethyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane:

Uniqueness

1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

823207-48-3

Molecular Formula

C15H30OSi3

Molecular Weight

310.65 g/mol

IUPAC Name

trimethyl-(phenyl-propan-2-yl-trimethylsilyloxysilyl)silane

InChI

InChI=1S/C15H30OSi3/c1-14(2)19(18(6,7)8,16-17(3,4)5)15-12-10-9-11-13-15/h9-14H,1-8H3

InChI Key

IURIBHIPLVINLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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